5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione
Overview
Description
5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione is a fluorinated indole derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 5’ position and a biindolinylidene core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes reduction and cyclization reactions to yield the target compound. The reduction can be achieved using iron powder or palladium/carbon, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of 5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole and oxindole derivatives, which can be further utilized in different applications.
Scientific Research Applications
5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer applications, where it inhibits enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindoline: A related compound with a similar fluorinated indole structure.
5-Fluoro-2-oxindole: Another fluorinated derivative with potential biological activity.
5-Fluorouracil: A well-known anticancer agent with a fluorinated pyrimidine structure
Uniqueness
5’-Fluoro-[2,3’-biindolinylidene]-2’,3-dione is unique due to its biindolinylidene core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(5-fluoro-2-hydroxy-1H-indol-3-yl)indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLWBNLJDXFSNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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